(1R)-1-phenylethanamine

Biocatalysis Enzyme Kinetics Chiral Amine Synthesis

Researchers requiring enantiopure (R)-amine for chiral resolution face project failure when substituting racemate or (S)-enantiomer-incorrect stereochemistry can yield inactive or toxic pharmaceutical intermediates. (1R)-1-Phenylethanamine (CAS 3886-69-9) is the validated solution: • Benchmark (R)-selective transaminase performance with Km 5.13 ± 0.45 mM for enzyme screening. • Deploy as a cost-effective resolving agent for racemic acid resolution via diastereomeric salt crystallization. • Proven chiral auxiliary for stereoselective C-N bond formation in complex drug intermediate synthesis. Bulk quantities available for industrial-scale chiral resolutions.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 3886-69-9
Cat. No. B022558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-phenylethanamine
CAS3886-69-9
Synonyms(αR)-α-Methyl-benzenemethanamine;  (+)-α-Phenethylamine;  (R)-1-Amino-1-phenylethane;  (R)-1-phenethylamine
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N
InChIInChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3/t7-/m1/s1
InChIKeyRQEUFEKYXDPUSK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-Phenylethanamine (CAS 3886-69-9): Procurement-Ready Chiral Amine Specifications for Asymmetric Synthesis


(1R)-1-Phenylethanamine (CAS 3886-69-9), also known as (R)-(+)-α-methylbenzylamine or (R)-(+)-1-phenylethylamine, is a primary chiral amine with molecular formula C₈H₁₁N and molecular weight 121.18 g/mol [1]. It exists as a clear, colorless liquid with a boiling point of 187–189°C at atmospheric pressure [2], a density of approximately 0.95 g/cm³ at 20°C , and specific optical rotation values ranging from +37° to +41° (neat) . It is the (R)-enantiomer of 1-phenylethanamine [3], a chiral building block indispensable in asymmetric synthesis and pharmaceutical manufacturing, and finds direct application as a resolving agent, chiral auxiliary, and key intermediate in the synthesis of enantiomerically pure compounds .

Why (1R)-1-Phenylethanamine Cannot Be Replaced by a Racemate or Its (S)-Enantiomer in Critical Applications


In chiral chemistry, substituting (1R)-1-phenylethanamine with its racemate or (1S)-enantiomer is not functionally equivalent and will lead to failure in stereoselective applications. Enantiomers, while possessing identical physical properties, exhibit dramatically different biological and chemical behaviors in chiral environments [1]. For example, (R)- and (S)-1-phenylethanamine form distinct diastereomeric salts, which are the basis for chiral resolution and enantiomeric purity determination [2]. Using the incorrect enantiomer will not only fail to resolve a target racemate but can also produce the wrong stereoisomer of a pharmaceutical intermediate, leading to an inactive or even toxic final product [3]. The quantitative differences in enzyme kinetics, crystal packing, and analytical performance detailed below provide a rigorous, data-driven justification for the procurement of the specific (R)-enantiomer over generic alternatives.

(1R)-1-Phenylethanamine (CAS 3886-69-9): Head-to-Head Quantitative Differentiation Evidence


Superior Enzymatic Resolution Efficiency: MagAT Transaminase Shows High Affinity for (R)-1-Phenylethan-1-amine

The novel (R)-selective amine transaminase MagAT exhibits a high substrate affinity for (R)-1-phenylethan-1-amine, as quantified by its Michaelis constant. This kinetic parameter is critical for evaluating the efficiency of an enzymatic process, with a lower Kₘ indicating higher affinity [1].

Biocatalysis Enzyme Kinetics Chiral Amine Synthesis

Crystallographic Distinction: Diastereomeric Salt Formation with (R)-Mandelic Acid for Chiral Resolution

The efficient resolution of racemic 1-phenylethylamine on an industrial scale relies on the differential solubility of diastereomeric salts formed with enantiopure resolving agents. Specifically, the salt formed from (R)-1-phenylethylamine and (R)-mandelic acid is less soluble than the salt formed from (S)-1-phenylethylamine and (R)-mandelic acid, enabling the separation and purification of the desired enantiomer [1].

Crystallography Chiral Resolution Process Chemistry

Analytical Differentiation: Baseline Enantioseparation on a Pyridino-Crown Ether CSP

The enantioseparation of 1-phenylethylamine enantiomers has been systematically studied using a pyridino-18-crown-6 ether-based chiral stationary phase (CSP). Among a panel of primary aralkylamines, 1-phenylethylamine achieved the best enantioseparation, demonstrating the highest enantioselectivity on this specific CSP [1].

Chiral Chromatography Analytical Chemistry Enantiomeric Purity

Synthetic Utility: (R)-1-Phenylethanamine as a Chiral Auxiliary in Enamine Formation

Chiral α-methylbenzylamines, including (R)-(+)-α-methylbenzylamine, are frequently employed as chiral auxiliaries in asymmetric C–N bond formation. A specific example is its use in the formation of enamine 8, a key intermediate in the asymmetric synthesis of a new helix-forming β-amino acid [1].

Asymmetric Synthesis Chiral Auxiliary Methodology

Quality Specification for Procurement: Differentiating Purity and Enantiomeric Excess Grades

Procurement decisions for (R)-(+)-1-phenylethylamine hinge on the required level of chemical purity and enantiomeric excess (ee). Reputable suppliers offer distinct grades, with specifications directly impacting the success of sensitive applications. For instance, Sigma-Aldrich offers a 'for synthesis' grade with a chemical purity of ≥99.0% (GC) and a 'ChiraSelect' grade with the same chemical purity but a guaranteed ee of ≥98.0% . TCI Chemicals provides a grade with >99.0% chemical purity (GC) and a minimum optical purity of 97.0% ee . These quantitative thresholds differentiate products for different uses; for example, a lower ee grade might suffice for routine resolution, while high-ee material is mandatory for analytical standard preparation or enantioselective catalysis.

Procurement Quality Control Specifications

Validated Application Scenarios for (1R)-1-Phenylethanamine (CAS 3886-69-9) Based on Quantitative Evidence


Enzymatic Biocatalysis for (R)-Selective Amine Synthesis

Use as a substrate for screening and characterizing novel (R)-selective transaminases like MagAT. The quantitative Kₘ value (5.13 ± 0.45 mM) provides a benchmark for evaluating enzyme performance and optimizing bioprocesses for the production of enantiopure (R)-amines [1].

Analytical Reference Standard for Chiral HPLC Method Development

Serve as a model analyte for developing and validating chiral HPLC methods. Its documented superior enantioseparation on pyridino-crown ether-based CSPs [2] makes it an ideal probe for assessing new chiral stationary phases and optimizing separation conditions for primary amines.

Industrial-Scale Resolution of Racemic Acids

Deploy as a cost-effective resolving agent in the industrial resolution of racemic acids via diastereomeric salt crystallization. Its established, differential crystallization behavior with mandelic acid [3] underpins a robust and scalable process for obtaining high-optical-purity material.

Synthesis of Enantiopure Pharmaceuticals via Chiral Auxiliary Methodologies

Incorporate as a chiral auxiliary in the asymmetric synthesis of pharmaceutical intermediates, as demonstrated in the stereoselective formation of enamines [4]. This application leverages its ability to control stereochemistry in C–N bond-forming reactions, a critical step in constructing complex drug molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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